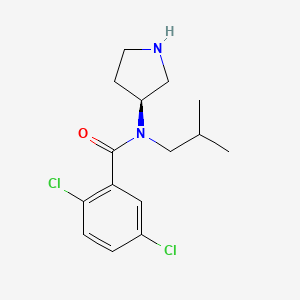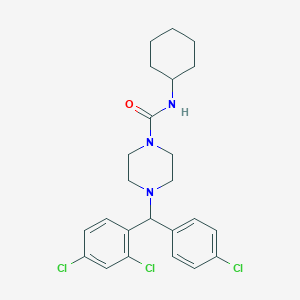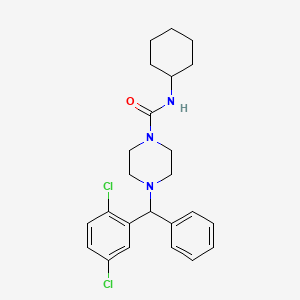![molecular formula C24H29Cl2N3O B10790536 N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide](/img/structure/B10790536.png)
N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is indicated for the treatment of schizophrenia and the acute treatment of manic or mixed episodes associated with bipolar I disorder .
N-Cyclohexyl-4-[(2,4-dichlorophenyl)(phenyl)methyl]-piperazine-1-carboxamide: , is an atypical antipsychotic drug.
Preparation Methods
- The synthetic route to Cariprazine involves several steps, including cyclization and amide formation.
- One method for its preparation includes the reaction of 2,4-dichlorobenzylamine with cyclohexylisocyanate, followed by cyclization with piperazine to form the desired compound .
Chemical Reactions Analysis
- Cariprazine undergoes various chemical reactions, including oxidation, reduction, and substitution.
- Common reagents include isocyanates, amines, and palladium catalysts for cross-coupling reactions.
- Major products include the carboxamide itself and its derivatives.
Scientific Research Applications
- Cariprazine has applications in several fields:
Psychiatry: Treatment of schizophrenia and bipolar disorder.
Neuroscience: Studying dopamine receptor modulation.
Medicine: Investigating its efficacy and safety profiles.
Pharmaceutical Industry: As an antipsychotic drug.
Mechanism of Action
- Cariprazine primarily acts as a dopamine D3 receptor partial agonist and a D2 receptor antagonist .
- It modulates dopaminergic pathways, impacting neurotransmission and receptor signaling.
- The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
- Cariprazine stands out due to its unique dual activity as both a partial agonist and antagonist at dopamine receptors.
- Similar compounds include aripiprazole and brexpiprazole, which also exhibit partial agonism at dopamine receptors.
Properties
Molecular Formula |
C24H29Cl2N3O |
|---|---|
Molecular Weight |
446.4 g/mol |
IUPAC Name |
N-cyclohexyl-4-[(2,4-dichlorophenyl)-phenylmethyl]piperazine-1-carboxamide |
InChI |
InChI=1S/C24H29Cl2N3O/c25-19-11-12-21(22(26)17-19)23(18-7-3-1-4-8-18)28-13-15-29(16-14-28)24(30)27-20-9-5-2-6-10-20/h1,3-4,7-8,11-12,17,20,23H,2,5-6,9-10,13-16H2,(H,27,30) |
InChI Key |
RERBOKHPWNZETI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CCN(CC2)C(C3=CC=CC=C3)C4=C(C=C(C=C4)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-phenoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790456.png)

![4-[(2,4-Dichlorophenyl)(p-tolyl)methyl]-N-piperidin-1-ylpiperazine-1-carboxamide](/img/structure/B10790471.png)
![[125I]1-(2-iodophenyl)-4-cyano-5-(4-methoxyphenyl)-N-(piperidin-1-yl)-1H-pyrazole-3-carboxylate](/img/structure/B10790477.png)
![N-cyclohexyl-4-[(2,4-dichlorophenyl)(4-methoxyphenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790482.png)



![4-[(2-chloro-4-fluorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790511.png)
![N-cyclohexyl-4-[(2,6-dichlorophenyl)(phenyl)methyl]piperazine-1-carboxamide](/img/structure/B10790518.png)
![(9Z,12E)-N-[6-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis(1-hydroxyethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]octadeca-9,12-dienamide](/img/structure/B10790519.png)
![[(2R,3R,4R,5S,6S,7S,8R,13R,14R,16S,17S,18R)-11-ethyl-5,7,8,14-tetrahydroxy-6,16,18-trimethoxy-13-(methoxymethyl)-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-4-yl] benzoate](/img/structure/B10790524.png)
![4-[(2-fluoro-4-chlorophenyl)(phenyl)methyl]-N-cyclohexylpiperazine-1-carboxamide](/img/structure/B10790530.png)
![2-[(5S,25R,26R,29S,30S,31S)-13,14,15,18,19,20,31,35,36-nonahydroxy-2,10,23,28,32-pentaoxo-5-(3,4,5-trihydroxybenzoyl)oxy-3,6,9,24,27,33-hexaoxaheptacyclo[28.7.1.04,25.07,26.011,16.017,22.034,38]octatriaconta-1(37),11,13,15,17,19,21,34(38),35-nonaen-29-yl]acetic acid](/img/structure/B10790539.png)
